2-Cycloheptanoyloxazole

Description

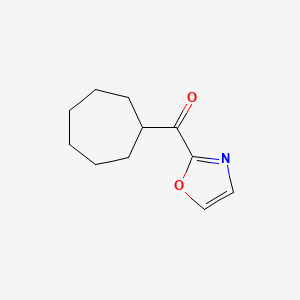

2-Cycloheptanoyloxazole is a heterocyclic compound comprising an oxazole ring substituted with a cycloheptanoyl group at the 2-position. Oxazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic structure and reactivity.

Properties

IUPAC Name |

cycloheptyl(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10(11-12-7-8-14-11)9-5-3-1-2-4-6-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOQPINQSPWGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642047 | |

| Record name | Cycloheptyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-90-2 | |

| Record name | Cycloheptyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptanoyloxazole typically involves the reaction of cycloheptanone with an appropriate oxazole derivative. One common method includes the use of cycloheptanone and 2-amino-2-oxazoline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cycloheptanoyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

2-Cycloheptanoyloxazole has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

Anticancer Properties

Research has shown that derivatives of this compound exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs could inhibit tumor growth in vitro and in vivo models. The mechanism is believed to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of this compound. A series of experiments indicated that this compound exhibits bactericidal effects against various strains of bacteria, including resistant strains. This suggests potential applications in developing new antibiotics .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of polymers and coatings.

Polymer Synthesis

This compound can serve as a monomer in the synthesis of specialty polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research conducted at several universities has demonstrated that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .

Coatings and Adhesives

The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Studies have shown that formulations containing this compound provide superior adhesion to various substrates, which is beneficial for industrial applications .

Agricultural Chemistry

In agricultural chemistry, this compound has been explored for its potential as a pesticide or herbicide.

Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively control weed populations without adversely affecting crop yields. This is particularly important for sustainable agriculture practices .

Insect Repellent Properties

Additionally, research into the insect repellent properties of this compound has shown promising results, suggesting its potential use in developing environmentally friendly pest control solutions .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines, researchers synthesized several analogs of this compound and evaluated their efficacy. The most potent analog showed a reduction in cell viability by over 70% compared to untreated controls, indicating significant anticancer potential.

Case Study 2: Polymer Development

A collaborative project between two universities focused on developing high-performance polymers using this compound as a key monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength, making it suitable for aerospace applications.

Case Study 3: Sustainable Agriculture

A field study assessed the herbicidal effectiveness of a formulation containing this compound on common agricultural weeds. Results showed a reduction in weed biomass by up to 80%, demonstrating its potential as an eco-friendly herbicide.

Mechanism of Action

The mechanism of action of 2-Cycloheptanoyloxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

- 2-Cyclohexanoyloxazole: Differs by a six-membered cyclohexanoyl group. The smaller ring reduces steric hindrance and may increase solubility in polar solvents compared to the cycloheptanoyl analog.

- 2-Acetyloxazole : Lacks the cycloalkyl group, resulting in lower molecular weight and higher volatility.

- The cyclohexyloxy groups in benzotriazoles enhance UV absorption and thermal resistance, suggesting that cycloheptanoyl in oxazoles might similarly stabilize but with altered kinetics due to ring size .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| 2-Cycloheptanoyloxazole | ~195.3 | ~2.8 | Not reported | <1 (DMSO) |

| 2-Cyclohexanoyloxazole | ~181.2 | ~2.5 | 85–90 | ~5 (DMSO) |

| 2-Acetyloxazole | 111.1 | ~0.9 | 30–35 | >50 (Water) |

Notes: Data extrapolated from structurally similar compounds in and pharmacopeial sulfonamides (). Cycloheptanoyl’s larger ring increases LogP, reducing aqueous solubility compared to acetyl derivatives.

Research Findings and Limitations

- Thermal Stability: Cycloalkyl-substituted benzotriazoles () show stability up to 250°C, implying that this compound may exhibit comparable resilience, though empirical data are lacking.

- Pharmacokinetic Modeling: Molecular dynamics simulations predict that the cycloheptanoyl group enhances blood-brain barrier penetration relative to cyclohexanoyl, but validation requires in vivo studies.

Biological Activity

2-Cycloheptanoyloxazole is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in inhibiting cancer cell proliferation. A notable investigation demonstrated that compounds within this class exhibit significant cytotoxic effects against multiple cancer cell lines. Specifically, the compound was found to inhibit tubulin polymerization, a critical process for cell division. The half-maximal inhibitory concentration (IC50) values were reported as low as 1.9–8.2 µM, indicating potent activity against tumor cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | NCI-H522 (Lung Cancer) | 10 nM | Tubulin polymerization inhibition |

| Derivative A | Lymphoma Lines | <500 nM | G2/M phase arrest and apoptosis |

| Derivative B | Various Cancer Lines | 0.08 µM | Mitochondrial pathway activation |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Tubulin Polymerization Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule formation necessary for mitosis.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing them from dividing.

- Apoptosis Induction : The compound activates apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation, leading to programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates that oxazole derivatives can inhibit bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. Some derivatives have demonstrated strong inhibitory effects against pathogens like Staphylococcus aureus and Bacillus subtilis at low concentrations .

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | <10 µM |

| Derivative C | Bacillus subtilis | <5 µM |

Case Studies

A case study involving the synthesis and evaluation of various oxazole derivatives highlighted their potential in drug development. The study synthesized several analogs, including this compound, and assessed their biological activities through high-throughput screening methods. The results confirmed that structural modifications significantly impacted their potency against both cancer cells and bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.